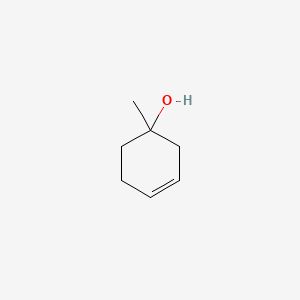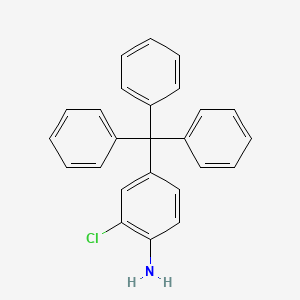![molecular formula C17H20N2 B11956464 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE is a Schiff base compound, characterized by the presence of an azomethine group (-HC=N-). Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2,5-xylidine. The reaction typically occurs in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor in the oil and gas industry.
作用機序
The mechanism of action of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE involves its interaction with metal ions and biological molecules. The azomethine group plays a crucial role in its binding affinity. In biological systems, it can inhibit the growth of bacteria by interfering with their metabolic pathways .
類似化合物との比較
Similar Compounds
- (Z)-2-(4-(DIMETHYLAMINO)BENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
- (Z)-2-(2-HYDROXY-5-NITROBENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
- (Z)-2-(4-CYANOBENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
Uniqueness
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antibacterial activity make it a valuable compound in various applications .
特性
分子式 |
C17H20N2 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
4-[(2,5-dimethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-13-5-6-14(2)17(11-13)18-12-15-7-9-16(10-8-15)19(3)4/h5-12H,1-4H3 |
InChIキー |
HUDPQCPTZRDIKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


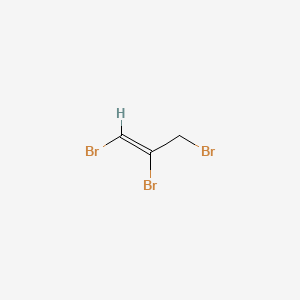

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)
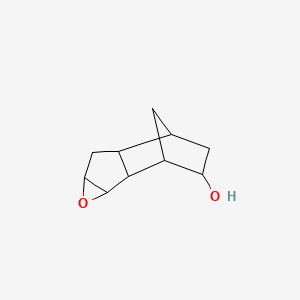
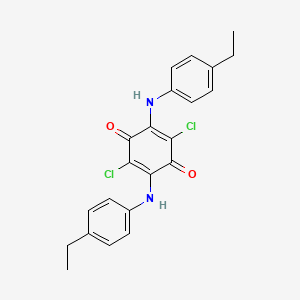
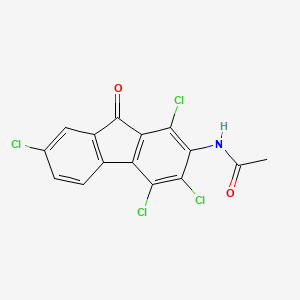
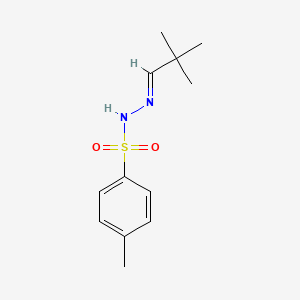
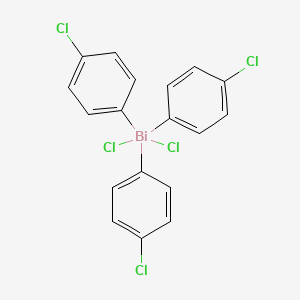

![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
